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Compound of Interest

Compound Name: ML089

Cat. No.: B15615314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of ML089, a

potent and selective inhibitor of phosphomannose isomerase (PMI). This document details its

mechanism of action, summarizes key quantitative data, provides in-depth experimental

protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Biological Activity and Mechanism of Action
ML089 (PubChem CID: 22416235) is a small molecule inhibitor of human phosphomannose

isomerase (PMI), the enzyme responsible for the reversible isomerization of mannose-6-

phosphate (M6P) to fructose-6-phosphate (F6P). By inhibiting PMI, ML089 effectively blocks

the entry of mannose into the glycolytic pathway, leading to an intracellular accumulation of

M6P. This accumulation redirects M6P towards the N-linked glycosylation pathway, making

ML089 a valuable tool for studying and potentially treating Congenital Disorders of

Glycosylation, particularly CDG-Ia, which is caused by a deficiency in phosphomannomutase 2

(PMM2).[1] The mode of action of ML089 is believed to be non-competitive or un-competitive.

[1]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of

ML089 and its analogs.
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Table 1: In Vitro Inhibitory Activity of ML089[2]

Compound Target IC50 (nM) Anti-target IC50 (µM) Selectivity

ML089 (CID-

22416235)

Phosphoman

nose

Isomerase

1,300 PMM2 83 69-fold

Signaling Pathway
The primary signaling pathway affected by ML089 is the N-linked glycosylation pathway. By

inhibiting PMI, ML089 increases the available pool of mannose-6-phosphate, which can then

be converted to mannose-1-phosphate by PMM2 and subsequently enter the glycosylation

cycle.
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Caption: N-linked glycosylation pathway and the inhibitory action of ML089 on PMI.

Experimental Protocols
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In Vitro Coupled Enzyme Assay for PMI Inhibition
This assay determines the inhibitory activity of compounds on PMI by coupling the production

of fructose-6-phosphate to the reduction of NADP+, which can be measured

spectrophotometrically.

Materials:

100 mM Triethanolamine HCl Buffer, pH 7.6

66 mM D-Mannose 6-Phosphate Solution

13.5 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Solution (prepare fresh)

Phosphoglucose Isomerase (PGI) Enzyme Solution

Glucose-6-Phosphate Dehydrogenase (G6PDH) Enzyme Solution (100 units/ml)

Phosphomannose Isomerase (PMI) Enzyme Solution (0.075 - 0.150 units/ml)

Test compound (ML089) at various concentrations

96-well microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a reaction mixture in each well of the microplate containing:

87 mM triethanolamine buffer

5.5 mM D-mannose 6-phosphate

0.45 mM NADP+

20 units/ml phosphoglucose isomerase

1 unit/ml glucose-6-phosphate dehydrogenase
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Add the test compound (ML089) at the desired concentrations to the appropriate wells.

Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

Initiate the reaction by adding 0.0075 - 0.015 units/ml of phosphomannose isomerase to

each well.

Immediately place the plate in a spectrophotometer pre-set to 25°C.

Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 5-10

minutes).

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time

curve.

Determine the percent inhibition for each concentration of the test compound compared to

the vehicle control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a suitable dose-response curve to calculate the IC50 value.

Cellular [³H]Mannose Release Assay (Confirmatory
"Blow-off" Assay)
This assay confirms the inhibition of PMI in a cellular context by measuring the release of ³H₂O

from cells incubated with [2-³H]mannose.

Materials:

Human hepatoma cells (e.g., C3A)

Cell culture medium (e.g., DMEM)

[2-³H]mannose

Test compound (ML089) at various concentrations

Scintillation vials
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Scintillation counter

Water bath or incubator

Procedure:

Plate human hepatoma cells in a multi-well plate and grow to near confluency.

Pre-incubate the cells with various concentrations of ML089 or vehicle control in fresh

culture medium for a specified time (e.g., 1-2 hours).

Add [2-³H]mannose to each well and incubate for a defined period (e.g., 1 hour) at 37°C.

After incubation, collect a sample of the culture medium from each well.

Transfer the medium to a scintillation vial.

Evaporate the water from the samples by heating (e.g., in a ventilated oven or by blowing air

over the samples). This "blow-off" step removes the ³H₂O produced by PMI activity, while the

un-metabolized [2-³H]mannose remains.

Add scintillation fluid to each vial and measure the remaining radioactivity using a scintillation

counter.

A decrease in the amount of ³H₂O produced (and therefore an increase in the remaining

radioactivity) corresponds to the inhibition of PMI.

Calculate the percent inhibition for each concentration of ML089 and determine the EC50

value.

Experimental Workflow
The following diagram illustrates the typical workflow for the discovery and validation of a PMI

inhibitor like ML089.
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Caption: Workflow for the identification and validation of PMI inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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